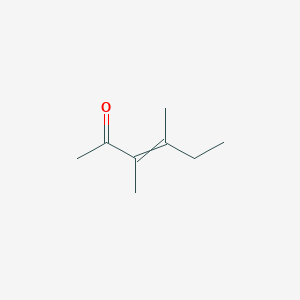

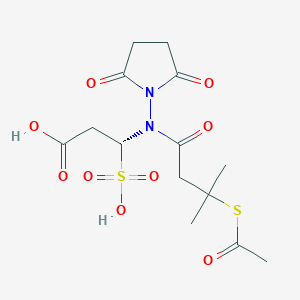

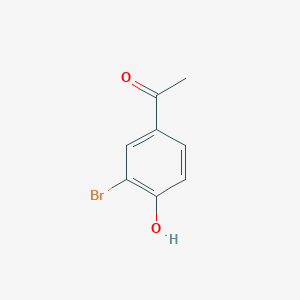

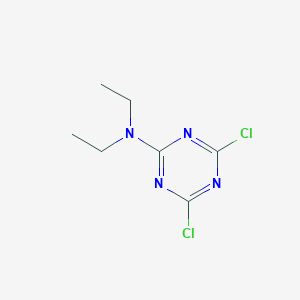

![molecular formula C14H10F3NO B157290 N-[3-(trifluorométhyl)phényl]benzamide CAS No. 1939-24-8](/img/structure/B157290.png)

N-[3-(trifluorométhyl)phényl]benzamide

Vue d'ensemble

Description

N-[3-(trifluoromethyl)phenyl]benzamide, also known as N-(3-trifluoromethylphenyl)benzamide, is an organic compound with the chemical formula C10H7F3NO. It is a white crystalline solid with a melting point of 125°C and a boiling point of 290°C. It is soluble in water and organic solvents. N-(3-trifluoromethylphenyl)benzamide is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a component in pharmaceuticals.

Applications De Recherche Scientifique

Agents antihypertenseurs

Le N-[3-(trifluorométhyl)phényl]benzamide constitue la partie centrale des N-[(1H-imidazol-1-yl)propyl]benzamides substitués, qui présentent un potentiel en tant qu'agents antihypertenseurs. Cette application découle de la capacité du composé à être préparé à partir de 1-bromo-3-trifluorométhylbenzène par aminocarbonylation catalysée au palladium avec du formamide .

Recherche sur les antidépresseurs

Le composé a été évalué pour son effet antidépresseur chez la souris, en particulier en ce qui concerne les systèmes sérotoninergique et noradrénergique. Ces recherches sont importantes pour comprendre comment le this compound peut influencer les phénotypes de la dépression .

Recherche en protéomique

En tant que produit spécialisé pour la recherche en protéomique, le this compound est utilisé pour étudier la structure et la fonction des protéines, ce qui est crucial pour comprendre divers processus biologiques et maladies .

Orientations Futures

Mécanisme D'action

Target of Action

It’s structurally similar compound, 3-(2-aminoquinazolin-6-yl)-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide, has been found to target tyrosine-protein kinase lck in humans .

Mode of Action

Based on the structural similarity, it may interact with its targets, leading to changes in their function .

Biochemical Pathways

It’s structurally similar compound has been found to have an antidepressant-like effect in mice, suggesting a potential involvement of the serotonergic system .

Result of Action

It’s structurally similar compound has been found to have an antidepressant-like effect in mice, suggesting a potential modulation of the serotonergic system, especially the 5-ht 1a and 5-ht 3 receptors .

Analyse Biochimique

Biochemical Properties

N-[3-(trifluoromethyl)phenyl]benzamide interacts with various enzymes and proteins in biochemical reactions. It has been found to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . The nature of these interactions involves the compound binding to these receptors, influencing their activity and thus the overall function of the serotonergic system .

Cellular Effects

The effects of N-[3-(trifluoromethyl)phenyl]benzamide on cells are primarily related to its influence on cell signaling pathways, gene expression, and cellular metabolism. It has been found to exert an antidepressant-like effect in mice, which suggests that it may influence cell function by modulating neurotransmitter systems .

Molecular Mechanism

At the molecular level, N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with the 5-HT1A and 5-HT3 receptors, influencing their activity and thus the overall function of the serotonergic system .

Temporal Effects in Laboratory Settings

It has been found to exhibit an antidepressant-like effect in mice, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[3-(trifluoromethyl)phenyl]benzamide vary with different dosages in animal models. In studies involving mice, it has been found to exhibit an antidepressant-like effect at doses ranging from 1 to 50 mg/kg .

Metabolic Pathways

Given its interaction with the serotonergic system, it may be involved in pathways related to the metabolism of serotonin .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its interaction with the serotonergic system, it may be localized to areas of the cell involved in neurotransmitter synthesis, storage, and release .

Propriétés

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEVOBUFCUKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941073 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1939-24-8 | |

| Record name | 1939-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(TRIFLUOROMETHYL)BENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for N-[3-(trifluoromethyl)phenyl]benzamide against Mycobacterium tuberculosis?

A1: Research suggests that N-[3-(trifluoromethyl)phenyl]benzamide exhibits anti-tuberculosis activity by inhibiting the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) in Mycobacterium tuberculosis []. Molecular docking studies revealed that this compound demonstrates a high binding affinity to the enzyme's active site, forming a stable complex. This interaction is similar to the binding pattern observed with isoniazid, a known anti-tuberculosis drug, suggesting a comparable mechanism of action [].

Q2: What is the impact of structural modifications on the activity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives?

A2: Studies focusing on the structure-activity relationship (SAR) of N-[3-(trifluoromethyl)phenyl]benzamide derivatives have explored various substitutions on the benzamide core. For instance, introducing a 3,5-diamino substitution led to the development of compound 3,5‐diamino‐N‐[3‐(trifluoromethyl)phenyl]benzamide, which exhibited potent cytotoxicity against human colon cancer cells (HCT-116) with promising selectivity towards GSK-3β, a key regulator in various signaling pathways []. This highlights the potential of structural modifications to enhance the activity and target selectivity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives.

Q3: Has N-[3-(trifluoromethyl)phenyl]benzamide demonstrated any anti-angiogenic properties?

A3: While not directly studied for N-[3-(trifluoromethyl)phenyl]benzamide, closely related anthranilamide derivatives incorporating this core structure have shown potent anti-angiogenic properties []. These compounds, specifically 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide, effectively inhibited vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) kinases []. This suggests that the N-[3-(trifluoromethyl)phenyl]benzamide scaffold could serve as a promising starting point for developing novel anti-angiogenic agents.

Q4: How effective is N-[3-(trifluoromethyl)phenyl]benzamide against different strains of Staphylococcus aureus?

A4: Studies using the compound 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807), a derivative of N-[3-(trifluoromethyl)phenyl]benzamide, have shown potent bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) []. This compound effectively eradicated S. aureus biofilms, demonstrating superior efficacy compared to conventional antibiotics [].

Q5: What is the cytotoxicity profile of N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives?

A5: Cytotoxicity assessments of N-[3-(trifluoromethyl)phenyl]benzamide derivatives have revealed varying levels of toxicity depending on the specific structural modifications. For example, 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807) exhibited cytotoxicity against human keratinocytes and primary endothelial cells, with attempts to reduce this toxicity through structural changes resulting in diminished anti-staphylococcal activity []. This highlights the challenge of balancing efficacy with safety during drug development and the need for further optimization.

Q6: What insights have computational chemistry studies provided on N-[3-(trifluoromethyl)phenyl]benzamide?

A6: Computational methods, including molecular docking, have been instrumental in understanding the interactions of N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives with target proteins. These studies provide insights into binding affinities, preferred binding poses, and potential mechanisms of action [, ]. Such information is crucial for guiding further structural optimization and drug design efforts. Additionally, in silico tools like SwissADME have been employed to predict the physicochemical properties and pharmacokinetic parameters of these compounds, aiding in the assessment of their drug-likeness and potential for further development [].

Q7: Have any unique intermolecular interactions been observed in crystal structures containing N-[3-(trifluoromethyl)phenyl]benzamide?

A7: Crystallographic studies of N-[3-(trifluoromethyl)phenyl]benzamide derivatives, specifically N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, have revealed the presence of short C—H···F contacts involving the acidic hydrogen atoms and the fluorine atom attached to the aromatic ring []. While the existence of short H-bonds with organic fluorine remains a subject of debate, this finding suggests a potential stabilizing interaction in these structures, albeit weaker than traditional H-bonds observed in amides [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.